molecular formula C9H11NO5S B6593031 (S)-2-amino-3-(4-sulfophenyl)propanoic acid CAS No. 34023-49-9

(S)-2-amino-3-(4-sulfophenyl)propanoic acid

Cat. No.: B6593031
CAS No.: 34023-49-9
M. Wt: 245.25 g/mol
InChI Key: ALQIUGWFHKQQHV-QMMMGPOBSA-N
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Description

(S)-2-amino-3-(4-sulfophenyl)propanoic acid is an amino acid derivative characterized by the presence of a sulfonic acid group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(4-sulfophenyl)propanoic acid typically involves the sulfonation of phenylalanine. One common method is the reaction of phenylalanine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group onto the phenyl ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the sulfonation process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(4-sulfophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of sulfonates or sulfinates.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-2-amino-3-(4-sulfophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antifungal properties.

    Industry: Utilized in the development of specialty chemicals and materials, such as ion-exchange resins and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(4-sulfophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group enhances its binding affinity to these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound without the sulfonic acid group.

    Tyrosine: An amino acid with a hydroxyl group on the phenyl ring.

    4-sulfobenzoic acid: A compound with a sulfonic acid group on a benzene ring.

Uniqueness

(S)-2-amino-3-(4-sulfophenyl)propanoic acid is unique due to the presence of both an amino group and a sulfonic acid group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Biological Activity

(S)-2-amino-3-(4-sulfophenyl)propanoic acid, commonly referred to as sulfonated phenylalanine, is an amino acid derivative notable for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions in neurotransmission, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₁O₅S
  • Molecular Weight : 245.25 g/mol
  • Chirality : The (S) configuration is the biologically active form.
  • Functional Groups : Contains an amino group, a carboxylic acid group, and a sulfonic acid group which enhances solubility in water.

The presence of the sulfonic acid group significantly alters the compound's interaction profile compared to other amino acids, leading to distinct biological activities that are under investigation.

1. Neurotransmitter Activity

This compound is believed to play a role in neurotransmitter synthesis and modulation. Similar to other amino acids, it may influence neurotransmission pathways, potentially acting as a modulator of excitatory neurotransmitter systems. Research indicates that it may interact with specific receptors involved in neuronal signaling.

2. Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, contributing to cellular protection mechanisms. The antioxidant capacity can be quantitatively assessed using assays like the DPPH radical scavenging test.

Research Findings

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Interaction : Studies suggest that this compound may enhance the activity of neurotransmitters by modulating receptor interactions, although specific receptor targets remain to be fully characterized .
  • Antioxidant Activity : In vitro assays have demonstrated that this compound can reduce oxidative stress markers in various cell lines. For instance, it has shown significant scavenging activity against DPPH radicals .

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameCAS NumberKey Features
This compoundN/ASulfonic acid group enhances solubility
2-Amino-3-(4-hydroxyphenyl)propanoic acid556-03-6Hydroxyl group instead of sulfonic group
L-Tyrosine60-18-4Precursor to neurotransmitters; no sulfonation
L-Phenylalanine105-95-7Parent compound without additional functional groups
4-Sulfophenylalanine34023-49-9Similar structure with variations in side chains

Case Studies

Recent research has focused on the therapeutic potential of this compound:

  • Cell Viability Studies : In vitro studies demonstrated that this compound can reduce cell viability in cancer cell lines while exhibiting lower toxicity towards normal cells. For example, it was found to reduce A549 lung cancer cell viability significantly .
  • Antioxidant Efficacy : A comparative study highlighted that this compound showed superior antioxidant properties compared to other amino acids when evaluated using various oxidative stress models .

Properties

IUPAC Name

(2S)-2-amino-3-(4-sulfophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQIUGWFHKQQHV-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955595
Record name 4-Sulfophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34023-49-9
Record name 4-Sulfophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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